molecular formula C14H17N B12581572 1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- CAS No. 198344-69-3

1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)-

Cat. No.: B12581572
CAS No.: 198344-69-3
M. Wt: 199.29 g/mol
InChI Key: JHLVWPVLCMDAGA-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of ethyl, methyl, and phenylmethyl substituents on the pyrrole ring, which can influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- can be achieved through various synthetic routes. One common method involves the condensation of substituted amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyrrole ring into a pyrrolidine ring.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as alkyl halides or acyl chlorides to form substituted pyrroles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The aromatic nature of the pyrrole ring allows it to participate in π-π interactions with biological molecules. Additionally, the substituents on the pyrrole ring can influence its binding affinity and specificity towards different targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1H-Pyrrole, 3-ethyl-4-methyl-1-(phenylmethyl)- can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

198344-69-3

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

1-benzyl-3-ethyl-4-methylpyrrole

InChI

InChI=1S/C14H17N/c1-3-14-11-15(9-12(14)2)10-13-7-5-4-6-8-13/h4-9,11H,3,10H2,1-2H3

InChI Key

JHLVWPVLCMDAGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(C=C1C)CC2=CC=CC=C2

Origin of Product

United States

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